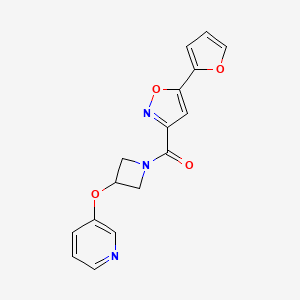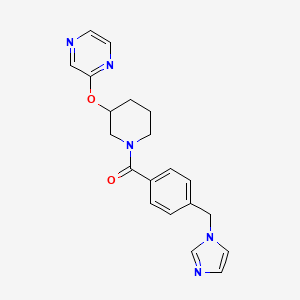![molecular formula C18H22N6O B2476433 2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380034-35-3](/img/structure/B2476433.png)
2-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolo[2,1-c][1,2,4]triazole ring, a piperidine ring, and a pyridine ring . These types of compounds are often found in pharmaceuticals and bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple ring structures. The pyrrolo[2,1-c][1,2,4]triazole ring, in particular, is a nitrogen-containing heterocyclic compound that is often found in bioactive molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as pyrrolopyrazine derivatives, have been shown to undergo reactions like electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate are solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized through various multi-step processes, including etherification, hydrazonation, cyclization, and reduction. These processes are crucial in the structural formation and stability of the compound (Zhang et al., 2019).
- Structural Determination: Advanced techniques like single crystal X-ray diffraction are employed to determine the structure of related compounds. This involves understanding the spatial arrangement of atoms and the bonding within the molecule. The molecular structure, bond lengths, valency angles, and hydrogen bonding of the compounds have been meticulously studied and discussed (Moustafa & Girgis, 2007).
Chemical Reactivity and Stability
- Theoretical Studies: The molecular structures of related compounds have been analyzed using Density Functional Theory (DFT) calculations. These studies are significant in predicting the stability of the hydrazone tautomers and provide insights into the chemical behavior of the compounds (Zhang et al., 2019).
- Chemical Transformations: The compound and its derivatives undergo various chemical transformations, including reactions with nucleophilic reagents. These reactions lead to the formation of a variety of heterocyclic systems, showcasing the compound's chemical versatility and reactivity (Ibrahim & El-Gohary, 2016).
Applications in Inhibitor Development
- Inhibitor Properties: Related compounds have shown inhibitory properties against specific enzymes or biological processes. For instance, a derivative, FYX-051, is a potent inhibitor of xanthine oxidoreductase, showcasing the potential of these compounds in developing clinical treatments for diseases like hyperuricemia (Matsumoto et al., 2011).
Potential Antimicrobial Activity
- Antimicrobial Evaluation: Certain derivatives have been synthesized and evaluated for their antimicrobial activity against various microorganisms. This evaluation is crucial in determining the potential therapeutic applications of these compounds (Suresh, Lavanya & Rao, 2016).
Future Directions
properties
IUPAC Name |
2-[[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c19-10-14-5-6-20-18(9-14)25-13-15-3-1-7-23(11-15)12-17-22-21-16-4-2-8-24(16)17/h5-6,9,15H,1-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDBUIMLXVXVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NN=C3N2CCC3)COC4=NC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)

![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)chromen-4-one](/img/structure/B2476356.png)
![Bicyclo[3.3.1]nonan-3-ylmethanamine hydrochloride](/img/structure/B2476357.png)
![N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl)sulfamate](/img/structure/B2476358.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2476359.png)
![6-Cyclopropyl-2-[2-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2476361.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)


![1-[5-(4-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2476370.png)

![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)